Welcome to the BenchChem Online Store!
molecular formula C9H8N4O2 B8725353 4-nitro-1-phenyl-1H-Pyrazol-3-amine CAS No. 701917-04-6

4-nitro-1-phenyl-1H-Pyrazol-3-amine

Cat. No. B8725353
M. Wt: 204.19 g/mol
InChI Key: ICCAYUHTBCAHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07589096B2

Procedure details

To a solution of 4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid (1.00 g, 4.29 mmol) in 1,4-dioxane (15 mL) were added diphenylphosphoryl azide (1.44 mL, 6.65 mmol), triethylamine (1.79 mL, 12.9 mmol) and 2-methyl-2-propanol (7.2 mL, 75.3 mmol), and the mixture was heated under reflux for 2 hours under a nitrogen atmosphere. The reaction solution was cooled down to room temperature, and ethyl acetate was added thereto. The mixture was washed successively with water, saturated aqueous sodium bicarbonate solution and saturated brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The resulting residue was dissolved in chloroform (10 mL), and then trifluoroacetic acid (5 mL) was added thereto. The solution was stirred at room temperature for 1 hour under a nitrogen atmosphere. After the reaction solution was concentrated, ethyl acetate was added to the resulting residue. The solution was washed with saturated aqueous sodium bicarbonate solution and saturated aqueous brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. Diisopropyl ether was added to the resulting residue, and the precipitates were collected by filtration and dried to obtain the title compound (827 mg, 94%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step One
Quantity
1.79 mL
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](C(O)=O)=[N:6][N:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:8]=1)([O-:3])=[O:2].C1(P([N:32]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.C(N(CC)CC)C.CC(O)(C)C>O1CCOCC1.C(OCC)(=O)C>[NH2:32][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:8][N:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:6]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NN(C1)C1=CC=CC=C1)C(=O)O
Name
Quantity
1.44 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
1.79 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.2 mL
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 1 hour under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours under a nitrogen atmosphere
Duration
2 h
WASH
Type
WASH
Details
The mixture was washed successively with water, saturated aqueous sodium bicarbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in chloroform (10 mL)
ADDITION
Type
ADDITION
Details
trifluoroacetic acid (5 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction solution was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate was added to the resulting residue
WASH
Type
WASH
Details
The solution was washed with saturated aqueous sodium bicarbonate solution and saturated aqueous brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Diisopropyl ether was added to the resulting residue
FILTRATION
Type
FILTRATION
Details
the precipitates were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NN(C=C1[N+](=O)[O-])C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 827 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.